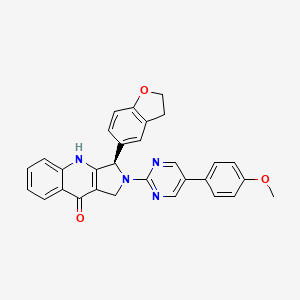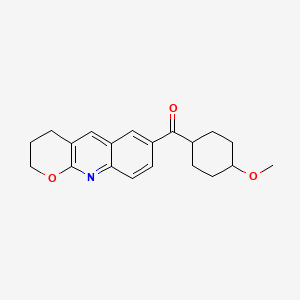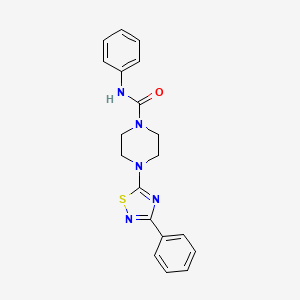
ヘプシン-13
概要
説明
ヘプレン-13は、ヘプシン酵素の強力な経口活性阻害剤です。 ヘプシン活性を阻害するIC50値は0.33µMであり、ヘプシン活性を阻害する高い有効性を示しています 。 ヘプレン-13は主に科学研究、特に転移性前立腺がんの研究で使用されています .
科学的研究の応用
Hepln-13 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hepsin and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to understand the role of hepsin in cell signaling and cancer progression.
Medicine: Investigated for its potential therapeutic applications in treating metastatic prostate cancer and other diseases involving hepsin overexpression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hepsin
作用機序
ヘプレン-13は、さまざまな細胞プロセスに関与するセリンプロテアーゼであるヘプシンの活性を阻害することにより、その効果を発揮します。 ヘプレン-13によるヘプシンの阻害は、特定の基質の切断を阻止し、それにより癌細胞の増殖と転移を促進するシグナル伝達経路を妨げます 。 含まれる分子標的と経路には、ヘプシン媒介タンパク質分解の阻害と、それに続く下流シグナル伝達イベントの破壊が含まれます .
類似の化合物との比較
類似の化合物
- 抗腫瘍剤-111
- SCR-1481B1
- チロシンキナーゼ阻害剤MK-8033
- フォレチニブ
- パムフェチニブ
- c-Met-IN-18
独自性
ヘプレン-13は、その高い効力と経口バイオアベイラビリティが特徴です。ヘプシンの特異的な阻害により、ヘプレン-13は、特に転移性前立腺がんの研究における、がん研究における貴重なツールとなります。 他の類似の化合物と比較して、ヘプレン-13は、オフターゲット効果が少ない、より標的を絞ったアプローチを提供します .
生化学分析
Biochemical Properties
Hepln-13 interacts with the enzyme Hepsin, acting as an effective inhibitor with an IC50 of 0.33 µM . This interaction plays a crucial role in biochemical reactions, particularly in the context of metastatic prostate cancer research .
Cellular Effects
The effects of Hepln-13 on cells have been studied in the context of cancer research. It has been found to inhibit the cleavage in 293 cells
Molecular Mechanism
The molecular mechanism of Hepln-13 involves its binding to Hepsin, inhibiting its function This inhibition can lead to changes in gene expression and other downstream effects
準備方法
合成経路と反応条件
詳細な合成経路と反応条件は通常、機密情報であり、製造業者によって異なる場合があります .
工業的生産方法
ヘプレン-13の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 この化合物は通常、安定性と有効性を維持するために管理された環境で合成されます .
化学反応の分析
反応の種類
ヘプレン-13は、以下を含むさまざまな化学反応を受けます。
酸化: ヘプレン-13は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、ヘプレン-13の官能基を変更することができます。
一般的な試薬と条件
ヘプレン-13の反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の条件は通常、目的の結果を達成するために、制御された温度、圧力、およびpHレベルを含みます .
主な製品
ヘプレン-13の反応から生成される主な製品は、使用される特定の反応条件と試薬によって異なります。 これらの製品は、多くの場合、官能基が修飾されたヘプレン-13の誘導体です .
科学研究アプリケーション
ヘプレン-13には、以下を含むいくつかの科学研究アプリケーションがあります。
化学: ヘプシンの阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達と癌の進行におけるヘプシンの役割を理解するために、細胞および分子生物学研究で使用されます。
医学: 転移性前立腺がんやヘプシン過剰発現を伴う他の疾患の治療における潜在的な治療応用について調査されています。
類似化合物との比較
Similar Compounds
- Antitumor agent-111
- SCR-1481B1
- Tyrosine kinase inhibitor MK-8033
- Foretinib
- Pamufetinib
- c-Met-IN-18
Uniqueness
Hepln-13 is unique due to its high potency and oral bioavailability. Its specific inhibition of hepsin makes it a valuable tool in cancer research, particularly in studying metastatic prostate cancer. Compared to other similar compounds, Hepln-13 offers a more targeted approach with fewer off-target effects .
特性
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRRRCGJBGQBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982922 | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64369-13-7 | |
| Record name | NSC83712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

